Gepotidacin
CAS No.: 1075236-89-3
Cat. No.: VC0528826
Molecular Formula: C24H28N6O3
Molecular Weight: 448.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1075236-89-3 |
---|---|
Molecular Formula | C24H28N6O3 |
Molecular Weight | 448.5 g/mol |
IUPAC Name | (3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione |
Standard InChI | InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1 |
Standard InChI Key | PZFAZQUREQIODZ-LJQANCHMSA-N |
Isomeric SMILES | C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6 |
SMILES | C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6 |
Canonical SMILES | C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6 |
Appearance | Solid powder |
Introduction
Mechanism of Action and Enzymatic Targeting
Dual Inhibition of Gyrase and Topoisomerase IV
Gepotidacin disrupts bacterial DNA replication by simultaneously targeting gyrase and topoisomerase IV, enzymes essential for DNA supercoiling and decatenation. Unlike fluoroquinolones, which stabilize double-stranded DNA breaks, gepotidacin induces single-stranded breaks (SSBs) without significant double-stranded cleavage . Structural studies indicate that the compound interacts with GyrA Pro35 and ParC Asp79 residues, critical for DNA binding and catalytic activity .
In E. coli, gepotidacin exhibits sub-μM inhibitory concentrations (IC50) for both enzymes:
-
Gyrase: IC50 = 0.21 μM (supercoiling inhibition)
The balanced targeting is reflected in cellular studies, where gepotidacin’s minimum inhibitory concentration (MIC) remains low (≤2 μg/mL) against wild-type strains .
Mutation | Effect on Gepotidacin Activity |
---|---|
GyrA P35L | 4-fold increase in IC50 for supercoiling inhibition |
ParC D79N | 8-fold reduction in DNA cleavage efficiency |
Dual mutation | 32-fold increase in MIC (from 0.5 μg/mL to 16 μg/mL) |
This dual-target requirement contrasts sharply with fluoroquinolones, where single mutations in gyrase often suffice for resistance .
Clinical Development and Efficacy
Phase III Trial Outcomes
The EAGLE-2 and EAGLE-3 trials enrolled 3,200 female patients with uUTIs, comparing gepotidacin (1,500 mg twice daily) to nitrofurantoin (100 mg twice daily) :
Parameter | Gepotidacin (n=1,532) | Nitrofurantoin (n=1,568) |
---|---|---|
Therapeutic Success | 58.5% | 43.6%* |
Microbiological Eradication | 52.1% | 36.8% |
Adverse Events | 28% (mostly mild) | 22% |
*EAGLE-3 demonstrated statistical superiority (p<0.001) .
Pharmacokinetic and Pharmacodynamic Profile
Absorption and Distribution
Following oral administration, gepotidacin achieves peak plasma concentrations (Cmax) of 4.2 μg/mL within 2 hours, with an absolute bioavailability of 45% . Steady-state exposure is reached by Day 3, with a 40% accumulation index . The volume of distribution (172.9 L) suggests extensive tissue penetration, including urinary tract tissues .
Metabolism and Excretion
Gepotidacin undergoes CYP3A4-mediated oxidation, producing inactive metabolites. Renal excretion accounts for 7.5–19.9% of the dose, increasing with hepatic impairment :
Hepatic Function | Renal Clearance (L/h) | Urinary Excretion (%) |
---|---|---|
Normal | 33.4 | 7.5 |
Moderate Impairment | 38.9 | 11.2 |
Severe Impairment | 50.8 | 19.9 |
Saliva concentrations correlate linearly with plasma levels, suggesting potential utility in therapeutic drug monitoring .
Comparative Analysis with Existing Therapies
Advantages Over Fluoroquinolones and Nitrofurantoin
-
Resistance Profile: Dual-targeting reduces resistance risk compared to fluoroquinolones (single-target) .
-
Safety: No QT prolongation or tendinopathy risks associated with fluoroquinolones .
-
Efficacy: Superior microbiological eradication rates vs. nitrofurantoin (52.1% vs. 36.8%) .
Limitations and Considerations
-
Hepatic Adjustment: Severe impairment increases AUC by 1.7-fold, necessitating dose reduction .
-
Drug Interactions: CYP3A4 inducers (e.g., rifampin) may reduce gepotidacin exposure .
Future Directions and Antimicrobial Stewardship
Gepotidacin’s novel mechanism aligns with WHO priorities for new antibiotics addressing multidrug-resistant pathogens. Ongoing studies explore its utility in gonorrhea and complicated UTIs, leveraging its high urinary concentrations . Antimicrobial stewardship programs may prioritize gepotidacin for patients with recurrent uUTIs or fluoroquinolone contraindications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume